Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate
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Overview
Description
Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with dimethyl groups and an amino group attached to a benzoate ester. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Substitution Reactions:
Esterification: The final step involves the esterification of the aminoquinoline derivative with methyl 4-aminobenzoate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents used in industrial production are often chosen for their efficiency and recyclability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2,6-Dimethylquinoline: Lacks the amino and benzoate groups.
4-Aminoquinoline: Lacks the dimethyl and benzoate groups.
Uniqueness
Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate is unique due to the combination of its quinoline core, dimethyl substitutions, amino group, and benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives .
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-9-17-16(10-12)18(11-13(2)20-17)21-15-7-5-14(6-8-15)19(22)23-3/h4-11H,1-3H3,(H,20,21) |
InChI Key |
MXDIMMDFTKZLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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